1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, also known as 4'-Chloroacetophenone or p-Chloroacetophenone, is an aromatic ketone with the molecular formula and a molecular weight of approximately 154.594 g/mol. The compound features a chloro substituent on the para position of the phenyl ring and is characterized by its distinct chemical properties due to the presence of deuterium isotopes in its structure. This compound is notable for its applications in both chemical synthesis and biological studies.
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, also known as 4'-chloroacetophenone-2',3',5',6'-d4, is a specifically isotopically labeled molecule. The four hydrogens at positions 2, 3, 5, and 6 of the phenyl ring are replaced with deuterium (heavy hydrogen) atoms. This specific deuterium incorporation allows researchers to study the compound's behavior using various spectroscopic techniques like nuclear magnetic resonance (NMR) .
Deuterium, having a mass significantly higher than hydrogen, alters the molecule's vibrational and rotational modes. By observing these changes in the NMR spectrum compared to the non-deuterated molecule, scientists can gain insights into the compound's dynamics and conformational flexibility . This information is crucial for understanding how the molecule interacts with its environment and other molecules.
The specific properties of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, including its deuterium labeling, hold potential applications in the field of drug discovery. Here are two potential areas of exploration:
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone has been studied for its biological activities. It exhibits potential antimicrobial properties and has been investigated for its role in various pharmacological applications. The compound's ability to interact with biological targets makes it a candidate for further research in drug development.
The synthesis of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone can be achieved through several methods:
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone finds applications in various fields:
Studies on the interactions of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone with biological systems have shown that it may interact with specific enzymes or receptors. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Research has indicated that it may inhibit certain biochemical pathways, although detailed mechanisms are still under investigation.
Several compounds share structural similarities with 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromoacetophenone | Bromine substituent instead of chlorine | |
4-Methylacetophenone | Methyl group at para position | |
4-Nitroacetophenone | Nitro group providing different reactivity | |
2-Chloroacetophenone | Chlorine at ortho position |
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is unique due to its specific isotopic labeling with deuterium and the presence of a chloro substituent at the para position. This combination enhances its reactivity profile and makes it particularly valuable for synthetic applications and biological studies compared to similar compounds lacking these features.
Corrosive;Acute Toxic;Irritant